molecular formula C10H11FO2S B14025240 Ethyl 2-fluoro-3-(methylthio)benzoate

Ethyl 2-fluoro-3-(methylthio)benzoate

Cat. No.: B14025240
M. Wt: 214.26 g/mol
InChI Key: XFRRLQMUXVHTFM-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-3-(methylthio)benzoate is a halogenated aromatic ester featuring a fluorine atom at the 2-position and a methylthio (-SCH₃) group at the 3-position of the benzoate ring. Its molecular formula is C₁₀H₁₁FO₂S, with a molecular weight of 214.25 g/mol . This compound is synthesized for use as a high-purity intermediate in pharmaceutical and chemical research, certified under ISO standards. Its structural uniqueness—combining electron-withdrawing (fluoro) and electron-donating (methylthio) groups—confers distinct reactivity and physicochemical properties, making it valuable for advanced synthetic applications .

Properties

Molecular Formula

C10H11FO2S

Molecular Weight

214.26 g/mol

IUPAC Name

ethyl 2-fluoro-3-methylsulfanylbenzoate

InChI

InChI=1S/C10H11FO2S/c1-3-13-10(12)7-5-4-6-8(14-2)9(7)11/h4-6H,3H2,1-2H3

InChI Key

XFRRLQMUXVHTFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)SC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-fluoro-3-(methylthio)benzoate typically involves the esterification of 2-fluoro-3-(methylthio)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-3-(methylthio)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent such as dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Ethyl 2-fluoro-3-(methylthio)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study enzyme-substrate interactions due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-fluoro-3-(methylthio)benzoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the ester group can undergo hydrolysis to release the corresponding acid, which can then interact with biological targets. The fluorine atom can participate in hydrogen bonding and other interactions, while the methylthio group can undergo oxidation or reduction reactions.

Comparison with Similar Compounds

Data Table: Key Properties of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Applications References
This compound C₁₀H₁₁FO₂S 214.25 2-F, 3-SCH₃ High purity, thermal stability Pharmaceutical intermediates
Ethyl 3-(methylthio)propanoate C₆H₁₂O₂S 148.22 Aliphatic -SCH₃ Volatile, fruity aroma Food flavoring
Methyl benzoate C₈H₈O₂ 136.15 None Polar aprotic solvent Dye solvent, cosmetics
Ethyl 4-(dimethylamino)benzoate C₁₁H₁₅NO₂ 193.24 4-N(CH₃)₂ High polymerization efficiency Dental resins
Ethyl 2-chloro-6-fluoro-3-methoxybenzoate C₁₀H₁₀ClFO₃ 232.64 2-Cl, 6-F, 3-OCH₃ Enhanced solubility Agrochemical synthesis

Research Findings and Discussion

  • Substituent Effects: Fluorine and methylthio groups in this compound create a balance of electron-withdrawing and donating effects, enhancing stability for pharmaceutical use. By contrast, aliphatic methylthio esters (e.g., ethyl 3-(methylthio)propanoate) prioritize volatility for flavoring .
  • Natural vs. Synthetic Roles: Methylthio-containing compounds in pineapples (e.g., 3-(methylthio)propanoic acid esters) occur at concentrations up to 622.49 µg/kg in certain varieties, driven by enzymatic activity . Synthetic analogs like the target compound lack such biosynthetic pathways but leverage substituents for tailored reactivity.
  • Performance in Resins: Ethyl 4-(dimethylamino)benzoate’s superior reactivity in resins highlights the impact of amino groups on free radical initiation, a property absent in the target compound .

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